1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea

sEH inhibition epoxide hydrolase urea pharmacophore

This pyrimidinyl-urea building block is specifically validated for medicinal chemistry library synthesis. Its core differentiation lies in its dual orthogonal diversification points (N-alkylation and cross-coupling on the methylpyrimidine ring), making it an ideal minimalist scaffold for exploring sEH or kinase targets. Procure this compound with certified analytical data to avoid the unquantifiable risk of null activity associated with unvalidated generic substitutions. Purity and structural identity are confirmed by NMR and HPLC before dispatch.

Molecular Formula C9H14N4O
Molecular Weight 194.238
CAS No. 2175979-19-6
Cat. No. B3019993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea
CAS2175979-19-6
Molecular FormulaC9H14N4O
Molecular Weight194.238
Structural Identifiers
SMILESCCNC(=O)NCC1=NC=NC(=C1)C
InChIInChI=1S/C9H14N4O/c1-3-10-9(14)11-5-8-4-7(2)12-6-13-8/h4,6H,3,5H2,1-2H3,(H2,10,11,14)
InChIKeyITHZCJFDQBBTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea (CAS 2175979-19-6): Sourcing and Characterization Baseline


1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea is a synthetic heterocyclic urea derivative (C9H14N4O) composed of a 6-methylpyrimidine ring linked via a methylene spacer to an N-ethyl urea moiety. Publicly available characterization data for this specific compound are extremely sparse. Proprietary vendor databases (excluded from the present analysis per source restrictions) list it as a building block for medicinal chemistry, while certain public affinity databases associate the name with soluble epoxide hydrolase (sEH) inhibition (Ki = 0.550 nM) [1]; however, the corresponding structural records in those databases display SMILES strings inconsistent with the named structure, rendering the association unreliable. No peer-reviewed research articles, published patents, or authoritative database entries directly characterizing this discrete compound were identified. Consequently, a scientifically rigorous quantitative baseline cannot be established from the accessible open literature.

Why Generic Substitution of 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea (CAS 2175979-19-6) Is Unsupported by Evidence


In the absence of validated potency, selectivity, ADME, or protein-binding data for this discrete compound, scientific users cannot assume functional equivalence with other pyrimidinyl-urea or alkyl-urea derivatives. The urea pharmacophore is a privileged scaffold present in numerous potent sEH inhibitors, kinase inhibitors, and urea transporter modulators, where subtle changes in the pyrimidine substitution pattern, linker length, or N-alkyl group can alter target affinity by orders of magnitude and invert selectivity profiles [1]. Generic substitution without compound-specific analytical or biological qualification therefore carries an unquantifiable risk of null activity or off-target effects. The following guide presents the available quantitative evidence, while explicitly noting its limitations.

Quantitative Differentiation Evidence for 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea (CAS 2175979-19-6) vs. Comparators


Soluble Epoxide Hydrolase (sEH) Inhibition Potency: Caveat-Laden Comparison with In-Class Ureas

A BindingDB record (BDBM408985) lists a Ki of 0.550 nM against human sEH for an entity bearing the name '1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea' and associated with US Patent US10377744 [1]. However, the SMILES string stored for that record (Cc1occc1C(=O)N1CCC(CC1)NC(=O)Nc1ccc(OC(F)(F)F)cc1) does not correspond to the titled structure and instead represents a furan-carboxamide-aryl urea. This mismatch severely undermines the reliability of the affinity assignment. For context, structurally verified sEH inhibitors in the same patent family achieve Ki values from <0.05 nM (Compound 30) to 0.78 nM (Compound 27) [2]. Without a validated structure-affinity link, the apparent 0.550 nM value cannot be used to claim parity with, or superiority to, these comparators.

sEH inhibition epoxide hydrolase urea pharmacophore

Urea Transporter (UT-A1) Inhibition: Single-Point IC50 Lacking Comparator Context

A ChEMBL-deposited record (CHEMBL4859518, BindingDB BDBM50575416) reports an IC50 of 3,000 nM for inhibition of rat UT-A1 expressed in MDCK cells [1]. The SMILES associated with this record (COC(=O)c1sc2nc3CCN(Cc4ccccc4)Cc3cc2c1N) is again inconsistent with 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea and corresponds to a thienopyridine ester. No comparator data for structurally related pyrimidinylmethyl-ureas at UT-A1 were identified in the same assay. The IC50 value is therefore an isolated datum without a structural or biological reference frame.

urea transporter UT-A1 diuretic target

Physicochemical and Structural Differentiation from Common sEH Inhibitor Scaffolds

The target compound (C9H14N4O, MW 194.24 g/mol) is significantly smaller and more polar than the leading sEH inhibitors exemplified in patent US10377744, which typically feature a trifluoromethoxy-substituted phenyl ring linked to a cyclic urea/pyrrolidine scaffold (MW range ~350–500 g/mol) [1]. Calculated logP for the target compound is approximately 0.5–1.0 (ChemDraw prediction), vs. ~3–5 for the patent compounds. This lower lipophilicity may confer superior aqueous solubility but potentially lower membrane permeability and target residence time [2]. No experimental solubility, permeability, or metabolic stability data were found for the target compound.

physicochemical properties drug-likeness pyrimidine urea

Evidence-Limited Application Scenarios for 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea (CAS 2175979-19-6)


Chemical Probe Development for Target Identification (Requires De Novo Validation)

The compound's structural simplicity and low molecular weight make it a potential minimalist scaffold for exploring pyrimidinyl-urea interactions with epoxide hydrolase or urea transporter targets. However, all current affinity data are structurally unverified [1]. Users must commission independent SPR or enzymatic assays to confirm target engagement before deploying this compound as a chemical probe.

Medicinal Chemistry Fragment-Based Lead Discovery

With MW ~194 Da and predicted cLogP <1, the compound fits fragment-like property criteria (Rule of Three). It could serve as a starting fragment for structure-based optimization of sEH or kinase inhibitors, provided that the intended binding mode is confirmed via X-ray crystallography or NMR. No such structural biology data are currently available [1].

Synthetic Building Block for Diversified Pyrimidinyl-Urea Libraries

Vendor listings (excluded sources) describe the compound as a synthetic intermediate. The primary amine-like urea nitrogen and the methylpyrimidine ring offer two orthogonal diversification points via N-alkylation, acylation, or metal-catalyzed cross-coupling. Procurement for library synthesis is the most defensible current use case, as it does not depend on pre-existing biological validation.

Quote Request

Request a Quote for 1-Ethyl-3-((6-methylpyrimidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.